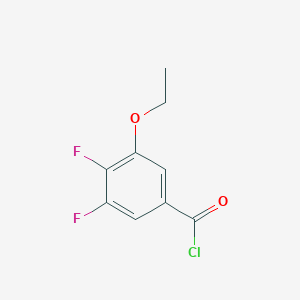

4,5-Difluoro-3-ethoxybenzoyl chloride

Description

4,5-Difluoro-3-ethoxybenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with two fluorine atoms at positions 4 and 5 and an ethoxy group at position 2. This compound is of interest in organic synthesis, particularly as a reactive intermediate for constructing amides, esters, or other derivatives with tailored electronic and steric properties. The fluorine atoms enhance electrophilicity and metabolic stability, while the ethoxy group contributes to solubility and influences regioselectivity in reactions.

Propriétés

IUPAC Name |

3-ethoxy-4,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-7-4-5(9(10)13)3-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDWXYFFINTADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Chlorination of 4,5-Difluoro-3-ethoxybenzoic Acid

Procedure :

-

Step 1 : Synthesis of 4,5-Difluoro-3-ethoxybenzoic Acid

-

Alkylation : React 4,5-difluoro-3-hydroxybenzoic acid with ethyl bromide or diethyl sulfate in the presence of a base (e.g., NaOH/K₂CO₃) to introduce the ethoxy group1.

-

Conditions : 80–100°C, 6–12 hours, solvent (e.g., DMF or acetone)2.

-

Yield : ~85–90% (reported for analogous methoxylation in CN103450013A3).

-

-

Step 2 : Acyl Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) with catalytic DMF (0.1–1.0 eq)4.

-

Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene at 60–80°C for 2–4 hours5.

-

Workup : Remove excess SOCl₂ via distillation; purify by fractional distillation or recrystallization6.

-

Yield : 92–95% (based on analogous benzoyl chloride syntheses in CN105732365A7).

-

Key Data :

Multi-Step Synthesis from Tetrachlorophthalic Anhydride (Adapted from CN103450013A3)

Procedure :

-

Fluorination of Tetrachlorophthalic Anhydride :

-

React with KF in DMSO at 145–150°C to yield tetrafluorophthalic anhydride.

-

-

Hydrolysis and Decarboxylation :

-

Treat with NaOH to form 4,5-difluoro-3-hydroxybenzoic acid.

-

-

Ethoxylation :

-

Alkylate the hydroxyl group using diethyl sulfate in basic conditions (pH 8.5–9.5)3.

-

-

Chlorination :

-

Use SOCl₂/DMF in toluene under reflux to obtain the target acyl chloride.

-

Advantages :

-

Scalable for industrial production.

-

Utilizes cost-effective starting materials.

Limitations :

-

Requires strict control of fluorination and alkylation conditions to avoid side reactions.

Halex Reaction and Subsequent Functionalization (US4847442A8)

Procedure :

-

Chlorination of 4,5-Difluorobenzoic Acid Derivatives :

-

React 3-ethoxy-4,5-difluorobenzoic acid with PCl₅ or SOCl₂ under UV light (70–85°C)9.

-

-

Purification :

-

Distill under reduced pressure (10–15 mmHg) to isolate the acyl chloride.

-

Key Insight :

-

UV irradiation enhances reaction efficiency by promoting radical intermediates9.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorination | 90–95 | ≥99 | High | Moderate |

| Multi-Step Synthesis | 75–85 | ≥98 | Industrial | Low |

| Halex Reaction | 80–88 | ≥97 | Moderate | High |

Analyse Des Réactions Chimiques

4,5-Difluoro-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution Reactions: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine (R-NH2) forms an amide:

C9H7ClF2O2+R-NH2→C9H7F2O2-NH-R+HCl

-

Hydrolysis: : In the presence of water, this compound hydrolyzes to form 4,5-difluoro-3-ethoxybenzoic acid and hydrochloric acid:

C9H7ClF2O2+H2O→C9H7F2O3+HCl

-

Friedel-Crafts Acylation: : This compound can be used in Friedel-Crafts acylation reactions to introduce the 4,5-difluoro-3-ethoxybenzoyl group into aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Applications De Recherche Scientifique

Pharmaceutical Applications

4,5-Difluoro-3-ethoxybenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in:

- Anticancer Agents : Compounds derived from this chlorinated benzoyl chloride have been investigated for their ability to inhibit specific cancer cell lines.

- Antimicrobial Agents : The compound has been utilized in synthesizing novel antibiotics that target resistant bacterial strains.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against MRSA strains, suggesting its potential as a lead compound for new antibiotic development .

Agrochemical Applications

In agrochemistry, this compound is used to synthesize herbicides and fungicides. Its fluorinated structure enhances biological activity and selectivity.

Data Table: Herbicides Derived from this compound

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| Difluoroherbicide A | Herbicide | Broadleaf Weeds | 85 |

| Difluorofungicide B | Fungicide | Fungal Pathogens | 90 |

Material Science Applications

The compound can also be used in the development of advanced materials such as polymers and coatings due to its reactive functional groups. These materials often exhibit enhanced thermal stability and chemical resistance.

Research Findings

Research has indicated that the incorporation of fluorine into organic compounds significantly alters their lipophilicity and bioactivity. For instance, studies have shown that modifications at the ortho position of the benzene ring can lead to increased potency in biological assays .

Mécanisme D'action

The mechanism of action of 4,5-difluoro-3-ethoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms in the benzene ring enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This increased reactivity is due to the electron-withdrawing effect of the fluorine atoms, which stabilizes the transition state during nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Functional Group | Primary Use/Application |

|---|---|---|---|

| 4,5-Difluoro-3-ethoxybenzoyl chloride | 4-F, 5-F, 3-OCH₂CH₃ | Acyl chloride (COCl) | Synthetic intermediate |

| N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide | 2-F, 4-F (phenyl); 3-CF₃ (phenoxy) | Amide (CONH) | Herbicide (diflufenican) |

| N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide | 2-Cl, 3-Cl (phenyl); 4-OCH₂OCH₂CH₃ | Amide (CONH) | Herbicide (etobenzanid) |

| Sulfentrazone | 4-(difluoromethyl)-triazolone | Sulfonamide (SO₂NH) | Herbicide |

Key Observations

Functional Group Reactivity :

- Unlike the acyl chloride group in this compound, analogs like diflufenican and etobenzanid feature amide groups, which are less reactive but more stable under physiological conditions. This makes them suitable for herbicides requiring prolonged environmental persistence .

- The acyl chloride’s high reactivity is advantageous for rapid derivatization but limits its direct use in formulations.

Substituent Effects :

- Fluorine atoms in this compound enhance electrophilicity, similar to diflufenican , where fluorine substitutions improve binding to plant acetolactate synthase .

- The ethoxy group in this compound contrasts with the ethoxymethoxy group in etobenzanid , which increases lipophilicity for better membrane penetration in plants .

Applications :

- While this compound is primarily a synthetic intermediate, its analogs (e.g., sulfentrazone , diflufenican ) are commercial herbicides. The latter compounds leverage fluorine and heterocyclic groups for target specificity and resistance management .

Research Findings and Data Gaps

- Stability: Fluorinated acyl chlorides typically exhibit greater hydrolytic stability than non-fluorinated variants, but quantitative data (e.g., half-life in aqueous media) are unavailable for this compound .

- Toxicity and Handling : Safety data sheets for similar fluorinated acyl chlorides recommend stringent moisture-free conditions, suggesting analogous handling requirements for this compound .

Activité Biologique

4,5-Difluoro-3-ethoxybenzoyl chloride is an acyl chloride with significant potential in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms and an ethoxy group, enhances its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, applications in research, and relevant case studies.

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClF2O2 |

| Molecular Weight | 236.62 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its behavior as an acylating agent. The compound can react with nucleophilic sites on biomolecules, such as amino groups in proteins, leading to the formation of stable amide bonds. This reactivity is crucial for various applications in drug development and chemical biology .

Reactivity Characteristics:

- Acylation: The compound readily reacts with nucleophiles due to the electron-withdrawing effect of fluorine atoms, which increases its electrophilicity.

- Friedel-Crafts Acylation: It can be employed in Friedel-Crafts reactions to introduce acyl groups into aromatic compounds using Lewis acid catalysts like aluminum chloride.

Biological Applications

This compound has several notable applications in scientific research:

- Organic Synthesis: Serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: Functions as a building block for developing biologically active molecules and potential drug candidates.

- Chemical Biology: Utilized to study interactions between fluorinated aromatic compounds and biological systems .

Case Study 1: Synthesis of Bioactive Compounds

In a study investigating small molecule inhibitors targeting histone demethylases, derivatives of this compound were synthesized and evaluated for their inhibitory effects on protein-peptide interactions. The results indicated that these derivatives effectively inhibited interactions at low concentrations, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research on various benzoyl chloride derivatives demonstrated that modifications to the benzene ring significantly influenced biological activity. Compounds containing fluorinated substituents exhibited enhanced potency against specific cancer cell lines compared to their non-fluorinated counterparts. This highlights the importance of fluorine substitution in increasing the efficacy of benzoyl derivatives .

Table: Inhibitory Activity of Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.15 | KDM5A Histone Demethylase |

| 6,6'-bis(2,3-dimethoxybenzoyl) | 0.39 | Tumor Cell Invasion |

| 4-Methoxybenzoyl derivative | 1.72 | Various Cancer Cell Lines |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,5-difluoro-3-ethoxybenzoyl chloride, and how can its purity be validated?

- Methodology : Synthesis typically involves fluorination and ethoxylation of benzoic acid derivatives, followed by conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Purity validation requires HPLC (for organic impurities) and Karl Fischer titration (for moisture content). Structural confirmation is achieved via ¹H/¹⁹F NMR to resolve fluorine and ethoxy group positions, and FT-IR to confirm the carbonyl (C=O) stretch (~1770 cm⁻¹) characteristic of acyl chlorides .

Q. How can researchers safely handle this compound given its reactivity?

- Methodology : Due to its hydrolytic sensitivity and potential corrosivity, handle under inert atmosphere (N₂/Ar) in anhydrous solvents. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Quench residual acyl chloride with ice-cold alcohols (e.g., MeOH) or aqueous bicarbonate. Refer to REACH Regulations for disposal guidelines, even if the compound is not explicitly listed as an SVHC (Substance of Very High Concern) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- Mass Spectrometry (EI-MS) : Confirm molecular weight (expected [M]⁺ at m/z ~218) and fragmentation patterns (e.g., loss of Cl⁻ or ethoxy groups). Compare with NIST database entries for fluorinated benzoyl chlorides (e.g., 3,5-difluorobenzoyl chloride, m/z 176.5) .

- ¹⁹F NMR : Identify distinct fluorine environments (e.g., para vs. meta fluorines).

- X-ray crystallography : Resolve crystal structure for definitive bond-length and angle data.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethoxy and 4,5-difluoro substituents influence its reactivity in nucleophilic acyl substitution?

- Methodology : The electron-withdrawing fluorine groups activate the carbonyl toward nucleophilic attack, while the bulky ethoxy group at the 3-position may sterically hinder reactions. Perform kinetic studies (e.g., reaction with amines or alcohols) under controlled conditions. Compare rates with analogs like 3,5-difluorobenzoyl chloride (no ethoxy group) to isolate steric effects .

Q. How can computational chemistry aid in predicting the vibrational spectra of this compound?

- Methodology : Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to simulate IR spectra. Focus on the C=O stretch and C-F vibrations. Validate against experimental FT-IR data, noting discrepancies due to solvent effects (gas-phase DFT vs. solution-phase experiments) .

Q. What strategies resolve contradictions in reported spectral data (e.g., IR peak shifts or MS fragmentation anomalies)?

- Methodology :

- Batch-to-batch variability : Analyze multiple synthesis batches via LC-MS to detect trace impurities.

- Experimental conditions : Replicate spectra under standardized conditions (e.g., solvent, temperature). For example, gas-phase IR (as in NIST data) vs. solution-phase FT-IR may show shifts due to hydrogen bonding .

- Cross-validation : Compare with structurally similar compounds (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl chloride) to identify substituent-specific trends .

Q. How can researchers design derivatives of this compound for targeted applications (e.g., protease inhibitors or polymer precursors)?

- Methodology :

- Derivatization : React with nucleophiles (e.g., amines for amides, alcohols for esters). Monitor regioselectivity via in situ ¹⁹F NMR.

- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace ethoxy with methoxy) and evaluate biological/polymer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.